An In-depth Technical Guide to 1-(1H-pyrrol-3-yl)ethan-1-amine: Structure, Properties, and Synthetic Approaches
An In-depth Technical Guide to 1-(1H-pyrrol-3-yl)ethan-1-amine: Structure, Properties, and Synthetic Approaches
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and predicted properties of 1-(1H-pyrrol-3-yl)ethan-1-amine, a heterocyclic amine with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to offer a detailed predictive overview. It covers proposed synthetic routes, methodologies for characterization, and a discussion of its potential as a scaffold in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel pyrrole-based compounds.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many biologically active molecules, both natural and synthetic.[1] It is a privileged scaffold in medicinal chemistry, found in a wide range of pharmaceuticals and natural products, including heme, chlorophyll, and vitamin B12.[2][3] The diverse biological activities exhibited by pyrrole derivatives—such as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties—underscore the importance of exploring novel substituted pyrroles.[2][4] The incorporation of an ethanamine side chain at the 3-position of the pyrrole ring, as in 1-(1H-pyrrol-3-yl)ethan-1-amine, introduces a chiral center and a basic nitrogen atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 1-(1H-pyrrol-3-yl)ethan-1-amine consists of a pyrrole ring substituted at the 3-position with a 1-aminoethyl group. The presence of a chiral carbon in the side chain means that this compound can exist as a pair of enantiomers.
Table 1: Predicted Physicochemical Properties of 1-(1H-pyrrol-3-yl)ethan-1-amine
| Property | Predicted Value | Source |
| Molecular Formula | C6H10N2 | PubChem[5] |
| Molecular Weight | 110.16 g/mol | BLDpharm[6] |
| Monoisotopic Mass | 110.0844 Da | PubChem[5] |
| XlogP | 0.0 | PubChem[5] |
| pKa (amine) | 9-10 (estimated) | |
| pKa (pyrrole NH) | ~17 (estimated) |
Note: Predicted values are based on computational models and data from similar structures. Experimental verification is required.
The amine group is expected to be the most basic site in the molecule, with an estimated pKa in the range of 9-10, typical for a primary amine. The pyrrole ring itself is weakly acidic, with the N-H proton having a pKa of approximately 17. The predicted XlogP of 0.0 suggests that the compound has a balanced lipophilicity, which is often a desirable characteristic for drug candidates.
Proposed Synthetic Routes
The synthesis of 1-(1H-pyrrol-3-yl)ethan-1-amine can be approached through several established organic chemistry methodologies. A plausible and efficient route involves the reductive amination of a suitable ketone precursor.
Reductive Amination of 3-Acetylpyrrole
A primary and highly effective method for the synthesis of 1-(1H-pyrrol-3-yl)ethan-1-amine is the reductive amination of 3-acetylpyrrole. This two-step, one-pot reaction is a cornerstone of amine synthesis in medicinal chemistry.
Workflow for Reductive Amination
Sources
- 1. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 5. PubChemLite - 1-(1h-pyrrol-3-yl)ethan-1-amine (C6H10N2) [pubchemlite.lcsb.uni.lu]
- 6. 933707-89-2|1-(1H-Pyrrol-3-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
